(2S)-2-(Oxepan-4-yl)propan-1-amine
Description
(2S)-2-(Oxepan-4-yl)propan-1-amine is a chiral secondary amine characterized by a propan-1-amine backbone with a seven-membered oxepane ring substituted at the second carbon in the (S)-configuration. The oxepane moiety introduces unique conformational flexibility and polarity due to the oxygen heteroatom, distinguishing it from simpler aliphatic or aromatic amines.
Properties
IUPAC Name |
(2S)-2-(oxepan-4-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(7-10)9-3-2-5-11-6-4-9/h8-9H,2-7,10H2,1H3/t8-,9?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIRNLNFJRSZFG-VEDVMXKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Oxepan-4-yl)propan-1-amine typically involves the following steps:
Formation of the Oxepane Ring: The oxepane ring can be synthesized through cyclization reactions involving appropriate precursors such as diols or epoxides.
Attachment of the Propan-1-amine Group: The propan-1-amine group can be introduced through nucleophilic substitution reactions, where an amine group replaces a leaving group on the oxepane ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(Oxepan-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxepane ring to other cyclic structures or open the ring to form linear compounds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the oxepane ring or the propan-1-amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepane ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-2-(Oxepan-4-yl)propan-1-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe to study biological processes involving amine-containing compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2S)-2-(Oxepan-4-yl)propan-1-amine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s amine group can form hydrogen bonds and electrostatic interactions, while the oxepane ring provides structural rigidity and spatial orientation. These interactions can modulate the activity of biological pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare (2S)-2-(Oxepan-4-yl)propan-1-amine with key analogs based on structural features, physicochemical properties, and biological activity.
Table 1: Structural and Functional Comparison of Propan-1-amine Derivatives
Structural Analysis
- Oxepane vs. Aromatic Rings : The oxepane group in the target compound confers moderate polarity compared to purely aromatic analogs (e.g., 3-chlorophenyl or naphthalene derivatives). This may enhance aqueous solubility relative to highly hydrophobic compounds like 2-(naphthalene-2-yl)propan-1-amine .
- Complexity vs. Simplicity : The AKT1-targeted analog () incorporates a pyrrolopyrimidine-piperazine motif, enabling multi-site enzyme interactions, whereas simpler derivatives like (R)-2-(3-chlorophenyl)propan-1-amine lack such functional diversity .
- Chirality : All (S)-configured compounds (e.g., the target and cyclopentyl analog) highlight the role of stereochemistry in biological recognition, though specific enantiomeric activity data is absent in the evidence .
Physicochemical Properties
- logP and Solubility : The oxepane substituent likely reduces hydrophobicity (predicted logP ~1.5) compared to aromatic analogs (logP ~2.8–3.5). This could improve membrane permeability relative to highly lipophilic naphthalene derivatives but may limit passive diffusion compared to smaller cycloalkyl amines (e.g., cyclopentyl analog, logP ~2.2) .
- Synthetic Accessibility : Compounds with chloroethyl or cyclopentyl groups () may involve straightforward alkylation steps, while the oxepane ring likely requires specialized ring-forming reactions (e.g., cyclization of diols or epoxides).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
